(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid
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Overview
Description
(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid is a complex organic compound that features a pyrazole ring structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: Nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted pyrazole derivatives .
Scientific Research Applications
(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc groups protect the amine functionalities, allowing the compound to undergo selective reactions without interference from other functional groups. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzymatic activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-2-(2-methylpyridin-4-yl)acetic acid
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
Uniqueness
(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid is unique due to its specific pyrazole ring structure and dual Boc protection, which provides versatility in synthetic applications and potential biological activity .
Properties
Molecular Formula |
C17H25N3O7 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C17H25N3O7/c1-16(2,3)26-14(24)11-9(13(22)23)7-19-8-10(12(21)20(11)19)18-15(25)27-17(4,5)6/h10H,7-8H2,1-6H3,(H,18,25)(H,22,23)/t10-/m0/s1 |
InChI Key |
CJSULVVUXFQWCY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(CN2N1C(=O)[C@H](C2)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(CN2N1C(=O)C(C2)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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